molecular formula C24H22ClN5O2 B2447742 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 1105200-18-7

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2447742
CAS No.: 1105200-18-7
M. Wt: 447.92
InChI Key: JGGKVAOKFAOISS-UHFFFAOYSA-N
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Description

The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities . Pyrazolo[3,4-d]pyrimidines are isosteres of purines and are considered as privileged core skeletons in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with electrophilic and nucleophilic reagents . The structures of the synthesized compounds are confirmed by elemental analyses and spectral data . Ultrasonic-assisted synthesis has been used for the preparation of pyrazolo[3,4-d]pyrimidines tethered with 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines can be confirmed using various spectroscopic techniques. For instance, the presence of a keto functionality can be confirmed by the presence of a peak corresponding to C=O in the IR spectrum .

Scientific Research Applications

Synthesis and Chemical Structure Characterization
The compound is utilized in the synthesis of various heterocyclic derivatives, offering a wide range of chemical structures with potential biological activities. For instance, it plays a crucial role in the synthesis of new 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, with structures characterized through elemental analyses, mass, IR, 1H, and 13C NMR spectra (Akbas & Aslanoğlu, 2006). It's also involved in the synthesis of novel pyrazole derivatives incorporating various moieties with the structures characterized by different spectroanalytical techniques (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Synthesis and Biological Activity Exploration
This compound is a precursor in synthesizing various heterocyclic compounds like isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines. These derivatives have been studied for their biological activities, particularly their antimicrobial properties. The newly synthesized compounds generally showed adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Additionally, these compounds have been synthesized to explore their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Dye Synthesis and Textile Application
Interestingly, some derivatives of this compound have been applied in the textile industry. For instance, certain derivatives exhibit hues from orange-yellow to orange-red when applied as disperse dyes on polyester fiber. Their absorption spectral characteristics, fastness properties, and color assessments have been reported, indicating the compound's utility in dye synthesis and textile applications (Deeb, El-Hossami, & Abdelgawad, 2014).

Future Directions

Pyrazolo[3,4-d]pyrimidines have shown promising pharmacological properties, making them potential candidates for further optimization as therapeutic agents . Future research could focus on the synthesis of new derivatives and the evaluation of their biological activities .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c25-18-7-4-8-19(13-18)30-23-20(14-27-30)22(17-9-10-17)28-29(24(23)32)15-21(31)26-12-11-16-5-2-1-3-6-16/h1-8,13-14,17H,9-12,15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGKVAOKFAOISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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